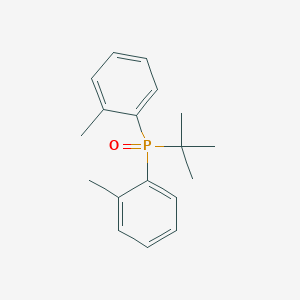
Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- typically involves the reaction of corresponding chlorophosphines with Grignard reagents. For example, the interaction of Grignard organomagnesium reagents with chlorophosphines can yield the desired phosphine oxide . The reaction conditions often include the use of solvents such as diethyl ether and the control of temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity phosphine oxide.
化学反応の分析
Types of Reactions
Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Substitution: The compound can participate in substitution reactions where one of the organic groups attached to the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like borane-dimethylsulfide for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphine oxides, while reduction reactions will regenerate the original phosphine.
科学的研究の応用
Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- involves its ability to generate reactive species upon light absorption. As a photoinitiator, it undergoes homolytic cleavage after irradiation with visible light, forming radicals that initiate polymerization reactions . This property is particularly useful in photopolymerization processes where the compound helps in the crosslinking of monomers and oligomers.
類似化合物との比較
Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- can be compared with other similar compounds such as:
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide: This compound is also used as a photoinitiator but has different absorption properties and reactivity.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: This compound is used as a ligand in organometallic chemistry and has different steric and electronic properties.
The uniqueness of phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for various specialized applications.
特性
CAS番号 |
918962-28-4 |
|---|---|
分子式 |
C18H23OP |
分子量 |
286.3 g/mol |
IUPAC名 |
1-[tert-butyl-(2-methylphenyl)phosphoryl]-2-methylbenzene |
InChI |
InChI=1S/C18H23OP/c1-14-10-6-8-12-16(14)20(19,18(3,4)5)17-13-9-7-11-15(17)2/h6-13H,1-5H3 |
InChIキー |
JHEMOARNZYBGES-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627277.png)
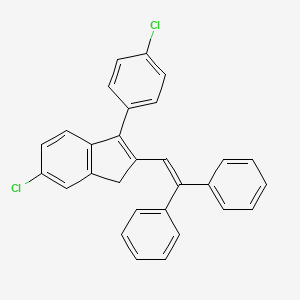
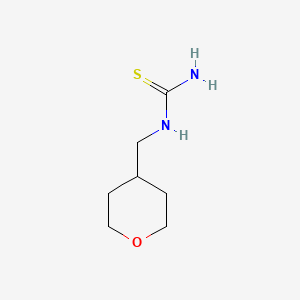
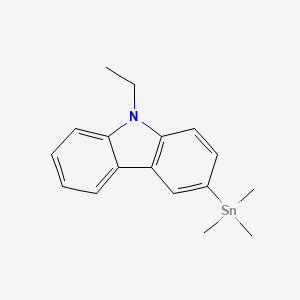
![1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole](/img/structure/B12627295.png)
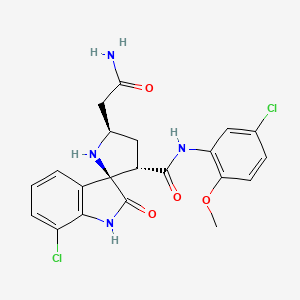
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B12627314.png)
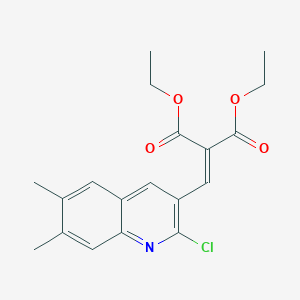

![1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole](/img/structure/B12627332.png)

![2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone](/img/structure/B12627335.png)


